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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

Cat. No.: B7800040 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with samples

containing high levels of polysaccharides. These guides are designed to help you overcome

common challenges during nucleic acid extraction and downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the common indicators of polysaccharide contamination in my DNA/RNA

sample?

A1: Polysaccharide contamination can significantly impact the quality and usability of your

nucleic acid sample. Key indicators include:

Viscous, slimy pellet: After ethanol or isopropanol precipitation, a gooey and difficult-to-

dissolve pellet is a primary sign of co-precipitation with polysaccharides.[1][2]

Low A260/A230 ratio: A ratio below 1.8 in spectrophotometric analysis suggests the

presence of contaminants that absorb light at 230 nm, with polysaccharides being a major

contributor.[1][3] Pure DNA and RNA typically have an A260/A230 ratio between 2.0 and 2.2.

[1]

Difficulty in resuspension: The nucleic acid pellet may be challenging or impossible to

dissolve completely in TE buffer or water.[1][2]
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Inhibition of enzymatic reactions: Contaminating polysaccharides can inhibit key enzymes

used in molecular biology, such as Taq polymerase, reverse transcriptase, restriction

enzymes, and ligases.[3][4][5] This can lead to failed PCR, RT-PCR, restriction digests, and

cloning experiments.[1][4]

Q2: How can I prevent polysaccharide contamination during my nucleic acid extraction?

A2: Preventing contamination from the outset is more effective than post-extraction cleanup.

Here are several modifications to standard protocols, particularly the CTAB

(cetyltrimethylammonium bromide) method, that can help:

Use a modified CTAB extraction buffer: The CTAB method is widely used for plant tissues

rich in polysaccharides.[6] Modifications to the standard protocol are often necessary.

Increase salt concentration: Using a high concentration of NaCl (1.4 M or higher) in the

CTAB extraction buffer helps to keep polysaccharides soluble in the aqueous phase,

preventing them from co-precipitating with the DNA.[7][8][9][10][11]

Include PVP in the extraction buffer: Polyvinylpyrrolidone (PVP) helps to remove

polyphenols, which are another common contaminant in plant extracts that can interfere with

downstream applications.[7][8][11]

Perform a high-salt precipitation step: Before precipitating the DNA with isopropanol, an

additional step of adding NaCl to a final concentration of 1.0-2.5 M can selectively precipitate

DNA while leaving most polysaccharides in the supernatant.[9][12][13]

Q3: My DNA/RNA sample is already contaminated with polysaccharides. How can I clean it up?

A3: If you have an existing sample with polysaccharide contamination, you can perform a

"salting out" procedure:

Redissolve the pellet: Dissolve the contaminated pellet in a high-salt buffer (e.g., TE buffer

with 1.0-2.5 M NaCl).[8][12][13]

Reprecipitate the nucleic acid: Add two volumes of cold ethanol to precipitate the DNA or

RNA. The high salt concentration will help keep the polysaccharides in solution.
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Wash and resuspend: Centrifuge to pellet the nucleic acid, wash the pellet with 70% ethanol,

and resuspend it in a clean, low-salt buffer like TE.

Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with high

polysaccharide content samples.
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Issue Possible Cause Recommended Solution

Low DNA/RNA Yield
Incomplete cell lysis due to the

viscous nature of the sample.

Ensure thorough grinding of

the tissue, preferably in liquid

nitrogen.[8][14] Increase the

volume of extraction buffer to

accommodate the high

polysaccharide content.

Loss of nucleic acid during

phase separation.

The interface between the

aqueous and organic phases

can be unclear. It is better to

leave some of the aqueous

phase behind to avoid

transferring contaminants.

Poor DNA/RNA Purity (Low

A260/A230 Ratio)

Co-precipitation of

polysaccharides and

polyphenols.

Use a modified CTAB protocol

with high salt concentrations

and PVP in the extraction

buffer.[7][8][10] Perform an

additional chloroform:isoamyl

alcohol extraction.[14]

Carryover of ethanol or

isopropanol from washing

steps.

Ensure the pellet is properly

air-dried before resuspension,

but do not over-dry as it can

make the pellet difficult to

dissolve.[14]

Failed Downstream

Applications (PCR,

Sequencing, etc.)

Inhibition by residual

polysaccharides.

Clean up the contaminated

sample using the "salting out"

method described in the FAQs.

[12][13] For PCR, consider

using additives like BSA or

betaine in the reaction mix to

overcome inhibition.[15]

DNA/RNA degradation. Minimize the time between

sample collection and

extraction. Store samples at
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-80°C if immediate processing

is not possible.[16] Work

quickly and on ice to minimize

nuclease activity.[17]

Experimental Protocols
Modified CTAB Protocol for High Polysaccharide
Samples
This protocol is adapted from various sources for the extraction of high-quality genomic DNA

from plant tissues rich in polysaccharides.[7][14]

Materials:

CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl, 1% PVP)

2-Mercaptoethanol

Chloroform:Isoamyl Alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

RNase A (10 mg/mL)

Procedure:

Sample Preparation:

Weigh 100-200 mg of fresh or 50-100 mg of dried plant tissue.

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[8]

[14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.greenskybio.com/plant_extract/overcoming-obstacles-troubleshooting-tips-for-plant-dna-extraction-challenges.html
https://www.reddit.com/r/biology/comments/1ma1eum/how_do_you_extract_rna_from_difficult_plant/
https://www.proquest.com/openview/3d7c446eeacabeb0db8ddc786f011279/1?pq-origsite=gscholar&cbl=54146
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Modified_CTAB_DNA_Extraction_from_High_Polysaccharide_Content_Plants.pdf
https://www.researchgate.net/post/Can_anyone_help_with_the_elimination_of_polysaccharide_in_the_initial_phase_of_DNA_extraction
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Modified_CTAB_DNA_Extraction_from_High_Polysaccharide_Content_Plants.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysis:

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2-mercaptoethanol added

just before use (20 µL per 1 mL of buffer).

Vortex vigorously and incubate at 65°C for 60 minutes with occasional mixing.[14]

Purification:

Cool the sample to room temperature.

Add an equal volume of chloroform:isoamyl alcohol (24:1).

Mix gently by inversion for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 15 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new tube.[14]

Precipitation:

Add 0.7 volumes of ice-cold isopropanol.

Mix gently by inversion until a DNA precipitate becomes visible.

Incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[14]

Washing and Resuspension:

Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge at 10,000 x g for 5 minutes at 4°C. Repeat the wash step.

Air-dry the pellet for 10-15 minutes. Do not over-dry.[14]
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Resuspend the DNA in 50-100 µL of TE Buffer.

RNase Treatment:

Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes.[14]

Store the purified DNA at -20°C.
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Caption: Modified CTAB extraction workflow for high polysaccharide samples.
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Caption: Troubleshooting logic for downstream application failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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